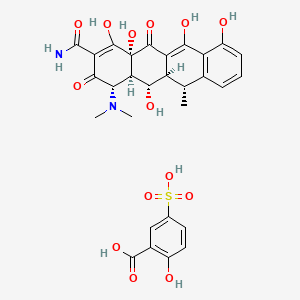

Doxycycline 5-sulfosalicylate

Description

Properties

CAS No. |

36003-53-9 |

|---|---|

Molecular Formula |

C29H30N2O14S |

Molecular Weight |

662.6 g/mol |

IUPAC Name |

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid |

InChI |

InChI=1S/C22H24N2O8.C7H6O6S/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1-3,8H,(H,9,10)(H,11,12,13)/t7-,10+,14+,15-,17-,22-;/m0./s1 |

InChI Key |

IHGRARUXKULRDG-CVHRZJFOSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for Doxycycline (B596269) 5-Sulfosalicylate

Doxycycline 5-sulfosalicylate is a salt formed in a 1:1 ratio between the synthetic tetracycline (B611298) antibiotic, doxycycline, and 5-sulfosalicylic acid. ontosight.ai The synthesis of this compound is a critical intermediate step in the purification of doxycycline. The process leverages the differential solubility of the α- and β-epimers of doxycycline sulfosalicylate to isolate the therapeutically active α-epimer (doxycycline).

The synthesis of this compound begins with the production of its precursors: doxycycline and 5-sulfosalicylic acid. Doxycycline is typically synthesized via the catalytic hydrogenation of a precursor molecule, such as methacycline (B562267) or its 11a-chloro derivative. google.comgoogleapis.comgoogle.com This hydrogenation step produces a mixture of the desired α-6-doxycycline and its inactive epimer, β-6-doxycycline. googleapis.com

The key steps involved are:

Hydrogenation of Precursor : Methacycline hydrochloride is hydrogenated over a platinum group metal catalyst, such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂), in a solvent like methanol. googleapis.com This reaction yields an epimeric mixture of doxycycline. googleapis.com

Initial Salt Formation : The resulting solution containing the doxycycline epimers is then reacted with 5-sulfosalicylic acid in an aqueous medium. googleapis.com This causes the sulfosalicylate salt of the α-epimer to preferentially crystallize out of the solution, while the more soluble β-epimer salt largely remains in the mother liquor. googleapis.com

Intermediate Purification : The crude crystalline this compound is often contaminated with impurities and the β-epimer. googleapis.com Purification is achieved through recrystallization. For instance, the crude salt can be dissolved in ethanol (B145695) acidified with HCl gas, refluxed, and then reprecipitated by adding an aqueous solution of 5-sulfosalicylic acid, yielding a more purified product. google.com The purified salt is then recovered by filtration, washed with water, and dried. googleapis.comgoogle.com

A subsequent basification step is used to convert the purified this compound salt into doxycycline base, which can then be transformed into other pharmaceutical salts like the hydrochloride. google.comgoogle.com

The formation of this compound is an acid-base reaction that results in a stable, crystalline salt. The process is designed to selectively isolate the desired α-epimer of doxycycline.

The mechanism relies on the stereospecific interaction between 5-sulfosalicylic acid and the doxycycline epimers. The α-epimer forms a less soluble salt that readily precipitates from the reaction mixture under controlled conditions. googleapis.com

Control of reaction conditions is paramount for maximizing the yield and purity of the α-epimer salt. Key parameters include:

Temperature : The salt formation reaction is typically conducted at low temperatures, around 5-10°C, to promote crystallization and maximize the recovery of the precipitate. googleapis.comgoogle.com Subsequent processing steps, such as converting the salt back to the base, may be performed at higher temperatures, ranging from room temperature up to 75°C. googleapis.comgoogle.com

pH : The pH of the reaction medium is critical. During the conversion of the purified sulfosalicylate salt to doxycycline base, the pH is carefully maintained between 5.5 and 8.5, with optimal results often found between pH 6.5 and 7.5. google.com Above a pH of approximately 8.5, a water-soluble salt may form, hindering the isolation of the base. google.com

Solvent System : The choice of solvent affects the solubility of the salts and thus the efficiency of the separation. The initial hydrogenation is often performed in methanol, while the salt formation and precipitation are carried out in a mixed aqueous solution. googleapis.com Subsequent purification and conversion steps may use solvents like ethanol or methanol-water mixtures. google.comgoogle.comgoogle.com

| Parameter | Condition | Purpose | Source |

| Temperature (Salt Formation) | 5 - 10°C | Promote crystallization of the α-epimer salt | googleapis.comgoogle.com |

| pH (Base Conversion) | 6.5 - 7.5 | Optimize recovery of doxycycline base | google.com |

| Solvent (Hydrogenation) | Methanol | Reaction medium for precursor synthesis | googleapis.com |

| Solvent (Salt Precipitation) | Water | To precipitate the less soluble α-epimer salt | googleapis.com |

| Solvent (Purification) | Ethanol / Water | Recrystallization of the intermediate salt | google.comgoogle.com |

Catalysis is fundamental to the synthesis of doxycycline, the direct precursor for this compound. The key catalytic step is the hydrogenation of the exocyclic methylene (B1212753) group at the C6 position of methacycline. googleapis.comgoogle.com

Heterogeneous Catalysts : The most commonly employed catalysts are platinum group metals supported on a carrier. Palladium on carbon (Pd/C) is frequently used. google.compatsnap.com Other catalysts include platinum dioxide (PtO₂) and alloy catalysts like palladium-selenium or palladium-tellurium on a carrier, which are reported to improve the stereoselectivity of the hydrogenation, favoring the formation of the α-isomer. googleapis.comgoogle.comgoogleapis.com

Catalytic Adjuvants : To further enhance the productivity and stereoselectivity of the hydrogenation reaction, adjuvants are sometimes used in conjunction with the primary catalyst. These can include mixtures of nitrogen-containing organic compounds, such as pyridine, imidazole, and quinoline (B57606) derivatives. google.compatsnap.com These adjuvants help to improve the yield of the desired α-6-doxycycline, which subsequently reacts with 5-sulfosalicylic acid. google.compatsnap.com

While 5-sulfosalicylic acid itself can act as a catalyst in various organic reactions, in this specific synthesis, its primary role is as a resolving agent to separate the doxycycline epimers through selective salt precipitation. googleapis.combarentz-na.comblitchem.com

Novel Approaches and High-Yield Preparative Techniques

One significant advancement involves optimizing the catalytic hydrogenation step. A patented process describes the use of a palladium/carbon (Pd/C) catalyst in the presence of specific adjuvants, such as a mixture of metronidazole, 4-picoline, and 2,4-dihydroxyquinoline. google.compatsnap.com This method is reported to increase both the yield and the stereoselectivity of the reaction, leading to a higher proportion of the desired α-6-doxycycline 5-sulfosalicylate and a reduction in related substance impurities in the final product. google.compatsnap.com

Another approach utilizes alloy catalysts, such as palladium-selenium on a carbon carrier. google.comgoogleapis.com This type of catalyst has been shown to perform the hydrogenation of methacycline to doxycycline with substantial stereoselectivity, reducing the formation of the unwanted β-isomer to below 1%. googleapis.com

Microwave-assisted synthesis represents a more recent innovation. One study demonstrated a one-pot synthesis of α-doxycycline starting from an oxytetracycline/cyclodextrin (B1172386) complex. nih.gov Using a heterogeneous rhodium catalyst and microwave irradiation, a 34.0% yield of α-doxycycline was achieved under mild conditions, showcasing a more sustainable and efficient route. nih.gov

Furthermore, purification techniques have been refined to produce high-purity products. A method for producing doxycycline monohydrate with a purity exceeding 96% involves an iterative process of basification of the crude α-6-doxycycline 5-sulfosalicylate, followed by another salt formation with sulfosalicylic acid, and a final basification step. google.com

| Technique | Key Feature | Reported Advantage | Source |

| Adjuvant-Enhanced Catalysis | Use of Pd/C with nitrogen-containing organic adjuvants | Improved yield and stereoselectivity | google.compatsnap.com |

| Alloy Catalysis | Palladium-selenium (Pd-Se) on carbon catalyst | High stereoselectivity (β-isomer < 1%) | google.comgoogleapis.com |

| Microwave-Assisted Synthesis | Rhodium catalyst with oxytetracycline/cyclodextrin complex | Faster, one-pot reaction with 34.0% yield | nih.gov |

| Iterative Purification | Multiple basification and salt formation steps | High purity (>96%) of final doxycycline product | google.com |

Chemical Derivatization and Analog Synthesis for Mechanistic Probes

The chemical structure of doxycycline offers several sites for modification, allowing for the synthesis of derivatives and analogs. These modified compounds serve as valuable mechanistic probes to investigate the molecule's interactions with biological targets, such as the ribosome.

Site-specific modification of the doxycycline scaffold, particularly at the C9 position of the aromatic D-ring, has been a successful strategy for creating functional probes. The C9 position is often chosen because modifications here can be made without abolishing the core antibacterial activity of the molecule.

A common synthetic strategy involves the following steps:

Regioselective Nitration : Doxycycline is treated with a nitrating agent to introduce a nitro group specifically at the C9 position, yielding 9-nitro-doxycycline. nih.gov

Reduction : The nitro group is then reduced to an amino group, forming 9-amino-doxycycline. nih.gov This amino group serves as a versatile chemical handle for further derivatization.

Acylation/Coupling : The 9-amino group can be acylated or coupled with various linkers. For example, it can be reacted with an N-hydroxysuccinimide (NHS) ester of a linker molecule to attach probes. nih.gov Bifunctional probes have been created by attaching linkers containing both a photoactive diazirine group (for covalent crosslinking) and an azide (B81097) handle (for click chemistry-based enrichment of crosslinked targets). nih.gov

This approach has been used to synthesize a diverse set of "doxycycline neoglycosides," where various sugar moieties are attached to the C9 position via a glycyl spacer, to explore structure-activity relationships. nih.gov It has also been employed to create probes for affinity isolation experiments to identify protein binding partners of doxycycline. nih.gov

Synthesis of Isotopic Analogs for Advanced Analytical Studiesresearchgate.net

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays. For doxycycline, the synthesis of its isotopically labeled analogs is crucial for pharmacokinetic, metabolic, and other advanced analytical studies, providing a high degree of accuracy and precision. While direct synthesis literature for isotopically labeled this compound is not prevalent, the synthesis strategy can be logically inferred from the established synthesis of labeled doxycycline and its subsequent conversion to the desired salt form.

The primary approach involves the introduction of stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the doxycycline molecule. This is typically followed by the salt formation step with 5-sulfosalicylic acid.

A common strategy for creating a labeled doxycycline analog is through N-demethylation of the parent molecule, followed by re-methylation using an isotopically labeled reagent. google.com This process yields a product with a specific mass shift, making it an ideal internal standard for mass spectrometry.

The synthesis of a doxycycline-[(¹³)CD₃] standard, for instance, proceeds in two main stages:

N-demethylation: Doxycycline is first demethylated at the C-4 dimethylamino group. A non-classical Polonovski reaction can be employed for this purpose. google.com

Re-methylation with an Isotopic Label: The resulting N-desmethyl doxycycline is then re-methylated using a stable isotope-labeled methylating agent, such as methyl-[(¹³)CD₃] iodide. google.com This step re-forms the dimethylamino group but with one methyl group now containing a carbon-13 atom and three deuterium atoms, resulting in a mass increase of +4 amu compared to the unlabeled molecule.

This method has been shown to produce doxycycline-[(¹³)CD₃] with high isotopic purity (e.g., 99%). google.com

Once the isotopically labeled doxycycline base is synthesized, it can be converted to the 5-sulfosalicylate salt. The general industrial synthesis of α-6-doxycycline 5-sulfosalicylate involves reacting a doxycycline precursor with 5-sulfosalicylic acid. google.comnih.gov In this context, the synthesized isotopically labeled doxycycline base would be reacted with 5-sulfosalicylic acid, likely in an alcoholic solvent, to precipitate the final product, isotopically labeled this compound. google.com

The resulting labeled compound, such as doxycycline-[(¹³)CD₃] 5-sulfosalicylate, serves as an ideal internal standard for quantifying doxycycline in complex biological matrices like plasma or tissue. caymanchem.com In LC-MS/MS analysis, the labeled standard co-elutes with the unlabeled analyte but is distinguished by its higher mass-to-charge ratio (m/z). caymanchem.com This co-elution compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable quantification. caymanchem.com

Table 1: Key Reagents in the Synthesis of Isotopically Labeled Doxycycline This table is based on established synthetic routes for labeled doxycycline analogs which are precursors to the sulfosalicylate salt.

| Reagent/Compound | Role in Synthesis | Reference |

| Doxycycline | Starting material for demethylation | google.com |

| Methyl-[(¹³)CD₃] iodide | Isotope labeling agent for re-methylation | google.com |

| 5-Sulfosalicylic acid | Reactant for forming the final sulfosalicylate salt | google.comnih.gov |

| Palladium on Carbon (Pd/C) | Catalyst for hydrogenation in precursor synthesis | google.com |

Table 2: Analytical Characteristics of Labeled Doxycycline Standards This table presents typical data for isotopically labeled doxycycline used in advanced analytical studies.

| Parameter | Value/Description | Reference |

| Isotopic Label | (¹³)CD₃ | google.com |

| Isotopic Purity | 99% | google.com |

| Mass Shift | M+4 | google.com |

| Analytical Application | Internal Standard for LC-MS/MS | caymanchem.com |

| Quantification Range (LC-MS/MS) | 0.055 - 7.612 µg/ml (for unlabeled doxycycline) | caymanchem.com |

Advanced Structural Elucidation and Solid State Characterization

Spectroscopic Characterization

Spectroscopic techniques are fundamental in confirming the identity and elucidating the detailed structural features of doxycycline (B596269) 5-sulfosalicylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of doxycycline 5-sulfosalicylate. By analyzing ¹H and ¹³C NMR spectra, it is possible to verify the presence of both the doxycycline and the 5-sulfosalicylate moieties and to gain insights into their molecular conformation and interaction in solution.

In ¹H NMR, the spectrum would exhibit a combination of signals characteristic of both components. The doxycycline portion would show resonances for the C4-dimethylamino group, the C6-methyl group, and the protons distributed across its four-ring system. scielo.br The 5-sulfosalicylate portion would display signals corresponding to the three aromatic protons on its benzene (B151609) ring. The integration of these signal sets would confirm the 1:1 stoichiometry of the salt. ontosight.ai

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each carbon atom in the molecule. This allows for the verification of the carbon skeletons of both the tetracycline (B611298) core and the sulfosalicylic acid counter-ion. Shifts in the chemical environments of specific nuclei, particularly those near the potential interaction sites (the C4-dimethylamino group of doxycycline and the sulfonic acid/carboxylic acid/hydroxyl groups of 5-sulfosalicylate), can provide evidence of salt formation and intermolecular interactions. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Components Note: These are approximate values; actual shifts can vary based on solvent and concentration.

| Component | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Doxycycline | N(CH₃)₂ | ~2.9 | ~45 |

| C6-CH₃ | ~1.6 | ~20 | |

| Aromatic/Aliphatic Ring Protons | 1.5 - 7.5 | 25 - 200 | |

| 5-Sulfosalicylate | Aromatic Protons (H-3, H-4, H-6) | 7.0 - 8.2 | 115 - 160 |

| COOH | >10 (exchangeable) | ~170 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers detailed information about the functional groups present in this compound and the nature of their interactions. spectroscopyonline.com The combined use of both methods provides a more complete vibrational characterization. spectroscopyonline.com

The IR spectrum of this compound is a superposition of the vibrational modes of the doxycycline cation and the 5-sulfosalicylate anion. Key bands for the doxycycline moiety include those for O-H and N-H stretching, the amide I band (C=O stretch), and vibrations of the tetracycline ring system. scielo.br For instance, doxycycline hyclate exhibits characteristic IR bands around 1663, 1611, 1576, and 1453 cm⁻¹. uspnf.comuspnf.com

The presence of the 5-sulfosalicylate counter-ion introduces strong absorption bands corresponding to the sulfonate group (SO₃⁻), typically observed in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions. Additional bands for the carboxylic acid and phenolic hydroxyl groups are also expected. Shifts in the positions of the amide and hydroxyl bands of doxycycline, as well as the carboxyl and sulfonate bands of sulfosalicylate, can indicate the specific sites of proton transfer and hydrogen bonding that stabilize the salt structure.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of doxycycline derivatives shows characteristic peaks for the BCD-ring chromophore. researchgate.netresearchgate.net In this compound, one would expect to identify characteristic peaks for both the antibiotic and the counter-ion, with specific peaks around 672 cm⁻¹ and 771 cm⁻¹ being useful for identifying doxycycline and other related compounds in various matrices. spectroscopyonline.com

Table 2: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Doxycycline Amide | C=O Stretch (Amide I) | 1660 - 1680 | IR |

| Doxycycline Keto-enol | C=O / C=C Stretch | 1570 - 1620 | IR, Raman |

| Doxycycline Hydroxyls | O-H Stretch | 3200 - 3500 | IR |

| Sulfosalicylate Sulfonate | S=O Asymmetric Stretch | 1250 - 1120 | IR |

| Sulfosalicylate Sulfonate | S=O Symmetric Stretch | 1080 - 1010 | IR |

| Sulfosalicylate Carboxyl | C=O Stretch | 1700 - 1730 | IR |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule, which are primarily associated with its chromophores. libretexts.org The UV-Vis spectrum of doxycycline is characterized by its conjugated keto-enol systems in the A and BCD rings, which act as strong chromophores. researchgate.net

Typically, doxycycline exhibits several absorption maxima in the UV region, with prominent peaks around 270-276 nm and 345-350 nm. researchgate.netjocpr.com These absorptions correspond to π → π* transitions within the conjugated system. upi.edu The formation of the salt with 5-sulfosalicylic acid, which also contains a chromophoric aromatic ring, can lead to modifications in the UV-Vis spectrum. ontosight.ai While the spectrum is expected to be dominated by the intense absorption of the doxycycline moiety, subtle shifts in the absorption maxima (λmax) or changes in molar absorptivity can indicate electronic interactions and complex formation between the two ions in solution. ontosight.ai

Table 3: Characteristic UV-Vis Absorption Maxima for Doxycycline

| λmax (nm) | Associated Electronic Transition |

|---|---|

| ~276 | π → π* |

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. spectroscopyonline.com The compound has a molecular weight of 662.44 g/mol . dftspharm.com

In an electrospray ionization (ESI) mass spectrum, one would expect to observe ions corresponding to the doxycycline cation [M+H]⁺ at m/z 445 and the 5-sulfosalicylate anion [M-H]⁻ at m/z 217. Under tandem MS (MS/MS) conditions, these parent ions can be isolated and fragmented to produce a characteristic pattern of daughter ions.

The fragmentation of the doxycycline cation (m/z 445) is well-documented. A primary and highly consistent fragmentation pathway involves the loss of a water molecule, resulting in a prominent product ion at m/z 427 or 428. ijpsonline.comresearchgate.netnih.gov Further fragmentation can lead to the cleavage of the B-ring and loss of the amide group, yielding other diagnostic fragments. researchgate.net Analysis of the 5-sulfosalicylate anion's fragmentation would show losses of SO₃ (80 Da), H₂O (18 Da), and CO₂ (44 Da), providing definitive confirmation of the counter-ion's structure.

Table 4: Expected Key Ions in Mass Spectrometry of this compound

| Ion | m/z (Expected) | Description |

|---|---|---|

| [Doxycycline + H]⁺ | 445.15 | Parent ion of doxycycline |

| [Doxycycline + H - H₂O]⁺ | 427.14 | Product ion from loss of water |

| [5-Sulfosalicylate - H]⁻ | 217.00 | Parent ion of 5-sulfosalicylic acid |

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) stands as the most definitive method for elucidating the three-dimensional solid-state structure of a crystalline material like this compound. rsc.orgunica.it This technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the absolute configuration of the doxycycline molecule and the exact arrangement of the ions in the crystal lattice.

While the specific crystal structure of this compound is not publicly detailed in the reviewed literature, analysis of related doxycycline salts like the monohydrate and hyclate forms reveals common structural motifs. researchgate.netresearchgate.net In these structures, the doxycycline molecule exists as a zwitterion, with the dimethylamino group at the C4 position being protonated and one of the hydroxyl groups of the A-ring's keto-enolate system being deprotonated.

It is highly probable that a similar zwitterionic form of doxycycline is present in the 5-sulfosalicylate salt. The crystal packing would be stabilized by a complex network of intermolecular interactions, primarily strong hydrogen bonds between the protonated dimethylamino group, hydroxyl groups, and amide group of doxycycline and the sulfonate, carboxylate, and hydroxyl groups of the 5-sulfosalicylate anion. researchgate.net The study of these interactions is crucial for understanding the salt's stability, solubility, and hygroscopicity. researchgate.net

| Parameter | Description |

|---|---|

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of formula units per unit cell. |

| Calculated Density (ρ) | The theoretical density of the crystal. |

Advanced Microscopic and Surface Analysis

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of solid particles at the microscopic level. This analysis provides direct insight into the shape, size, and surface characteristics of the API, which are important for formulation and processing. unal.edu.co

SEM studies on various forms of doxycycline reveal distinct morphological features. Pure doxycycline has been observed as club-shaped crystals. nih.gov When formulated into nanoparticles or microparticles, it can appear as spherical particles with smooth or sometimes irregular and rough surfaces. unal.edu.comdpi.com For this compound, SEM analysis would characterize its particulate properties, revealing whether the particles are, for example, crystalline needles, plates, or aggregates. This morphological information is crucial for understanding properties like flowability and compaction during manufacturing. The technique can also highlight morphological changes influenced by processing conditions or the presence of different solvents. mdpi.com

Table 1: Observed Morphologies of Doxycycline in Various Forms via SEM

| Form / Formulation | Observed Morphology | Reference |

|---|---|---|

| Pure Doxycycline | Club-shaped crystals | nih.gov |

| Doxycycline-loaded Gelatin Nanoparticles | Spherical morphology with smooth surface | unal.edu.co |

| Doxycycline/SBE-β-CD Nanoparticles | Polyhedral or spherical particles with irregular, rough surfaces | mdpi.com |

The stability and structure of a crystalline salt like this compound are governed by a complex network of non-covalent interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these intermolecular interactions within a crystal lattice. ibb.waw.pliucr.org

This analysis maps the electron distribution of a molecule within the crystal, allowing for the decomposition of the crystal packing into specific atom···atom contacts and their relative contributions. For salts containing the 5-sulfosalicylate anion, Hirshfeld analyses have revealed the dominant role of specific interactions in stabilizing the crystal structure. ibb.waw.pliucr.orgnih.gov

Key findings from related sulfosalicylate salts indicate that:

O···H/H···O contacts are typically the most significant contributors to crystal packing, often accounting for over 50% of all interactions. iucr.orgnih.gov This highlights the primary role of hydrogen bonding.

Molecular Electrostatic Potential (MEP) analysis complements Hirshfeld surfaces by mapping the electrostatic potential onto the molecular surface. mdpi.com This visualization identifies the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of a molecule, which are crucial for predicting sites of intermolecular interactions. mdpi.comuni-muenchen.de The MEP is a valuable guide to understanding reactivity and the nature of hydrogen bond donors and acceptors that define the supramolecular architecture. uni-muenchen.dersc.orgchemrxiv.org For this compound, MEP would elucidate the electrostatic complementarity between the doxycycline cation and the sulfosalicylate anion, further explaining the stability of the resulting salt.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Hypoxanthine 5-Sulfosalicylate Salt

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| O···H/H···O | 54.1 | iucr.orgnih.gov |

| H···H | 16.0 | iucr.org |

| C···H/H···C | 5.9 | iucr.org |

| N···H/H···N | 3.1 | iucr.org |

Thermal and Calorimetric Analysis for Solid-State Behavior

Thermal analysis techniques are essential for characterizing the thermal stability, decomposition, and phase transitions of pharmaceutical solids. alwsci.comatascientific.com.au

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.comtainstruments.com This technique is used to determine the thermal stability of a compound and to study its decomposition profile. abo.fi

A study investigating the thermal behavior of doxycycline sulfosalicylate showed that its decomposition begins after melting. researchgate.netresearchgate.net The analysis, coupled with evolved gas analysis, suggested a multi-step decomposition process. researchgate.net The initial stages involve the release of specific molecules, providing a clear pathway of thermal degradation. For instance, the decomposition of meclocycline (B608961) sulfosalicylate, a related compound, was shown to release sulfur dioxide from the sulfosalicylate moiety. researchgate.net

Table 3: TGA Decomposition Profile for Doxycycline (Monohydrate Form)

| Decomposition Step | Temperature Range | Evolved Gases / Interpretation | Reference |

|---|---|---|---|

| Melting | 174 °C | Onset of decomposition | researchgate.netresearchgate.net |

| Step 1 | Following Melting | Release of water, isocyanic acid, dimethylamine | researchgate.netresearchgate.net |

| Step 2 | Higher Temperature | Release of carbon dioxide and ammonia (B1221849) (from isocyanic acid decomposition) | researchgate.netresearchgate.net |

| Step 3 | ~535 °C | Release of carbon monoxide, methane, and water | researchgate.netresearchgate.net |

Note: This table details the decomposition of the doxycycline monohydrate form as a proxy, as detailed evolved gas analysis for the sulfosalicylate salt is based on this related structure.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.com It is used to detect thermal events such as melting, crystallization, and solid-state phase transitions, providing information on their temperatures and associated enthalpy changes. alwsci.comatascientific.com.au

DSC analysis of doxycycline sulfosalicylate shows it melts with decomposition. researchgate.netresearchgate.net For the related doxycycline monohydrate, an endothermic peak is observed around 165.6-174 °C, corresponding to its melting, followed by an exothermic peak indicating decomposition. mdpi.comresearchgate.netresearchgate.net Crucially, some studies show no evidence of recrystallization upon cooling, suggesting that the decomposition is irreversible. researchgate.netresearchgate.net This information is critical for establishing the thermal stability limits of the compound during processing and storage. mtoz-biolabs.com Exposure to high temperatures leads to thermo-degradation, with degradation products such as metacycline and 6-epidoxycycline (B601466) being identified. nih.gov

Table 4: Key Thermal Events for Doxycycline Forms by DSC

| Compound Form | Thermal Event | Temperature (°C) | Interpretation | Reference |

|---|---|---|---|---|

| Doxycycline monohydrate | Endotherm | ~165.6 - 174 | Melting | mdpi.comresearchgate.netresearchgate.net |

| Doxycycline monohydrate | Exotherm | ~221.6 | Decomposition | mdpi.com |

| Doxycycline sulfosalicylate | Melting with decomposition | 206 - 212 | Melting point | google.com |

Solution Chemistry and Physicochemical Behavior

Acid-Base Equilibria and Protonation States in Aqueous and Non-Aqueous Solutions

Doxycycline (B596269) is an amphoteric molecule with three primary pKa values corresponding to its ionizable groups: the C4 dimethylamino group, the C1-C3 tricarbonylamide system, and the phenolic diketone system on the BCD rings. researchgate.net Consequently, doxycycline can exist as a cation, a zwitterion, or an anion depending on the pH. In acidic environments (pH below ~5), the dimethylamino group is protonated, resulting in a net positive charge. researchgate.net This cationic form is crucial for its interaction with other molecules and its stability in solution.

5-Sulfosalicylic acid (SSA) is a triprotic acid. The sulfonic acid group is highly acidic and is typically deprotonated across a wide pH range. odinity.com The carboxylic acid and phenolic hydroxyl groups have higher pKa values. Studies on the protonation equilibria of SSA have identified the presence of LH₂⁻ and LH²⁻ species in the pH range of 1.5 to 11.5, where L represents the fully deprotonated sulfosalicylate anion. researchgate.net

In the doxycycline 5-sulfosalicylate salt, these individual equilibria are combined. In acidic solutions, doxycycline exists primarily as a cation, while sulfosalicylate is an anion, maintaining the salt structure. As the pH increases, doxycycline may lose protons and can convert to its zwitterionic or anionic forms, which can affect the stability of the salt in solution and may lead to degradation, particularly in alkaline conditions. researchgate.netnih.gov

Mechanisms of Solubility Enhancement and pH Dependency

The formation of a salt with 5-sulfosalicylic acid is a strategy to modify the physicochemical properties of doxycycline, including its aqueous solubility. ontosight.ai Doxycycline as a free base has poor water solubility, which can be improved by forming salts such as the hyclate or the 5-sulfosalicylate. researchgate.net

Complexation Chemistry with Metal Ions and Other Chemical Entities

Both constituent parts of this compound are known to be effective chelating agents for metal ions. espublisher.compatsnap.comgoogle.com This capacity for complexation is a defining feature of their chemical behavior in solution.

Doxycycline, like other tetracyclines, can form stable complexes with a variety of divalent and trivalent metal ions, including Ca²⁺, Mg²⁺, Al³⁺, and Fe³⁺. nih.govnih.gov This chelation ability is attributed to two primary binding sites on the doxycycline molecule: the β-diketone system on the A ring and the phenolic-diketone region on the BCD rings. nih.gov

Similarly, 5-sulfosalicylic acid is widely used in analytical chemistry as a complexing agent and color developer for metal ions. patsnap.comgoogle.com It can form complexes with ions such as Fe(III), Ca(II), Mg(II), and Zn(II). odinity.comresearchgate.net The dianion of SSA can act as a bidentate ligand, binding to metal ions through the carboxylate and phenolic oxygen atoms. odinity.com Therefore, in a solution containing this compound, both the antibiotic and its counter-ion can compete for or collaboratively bind with available metal ions. The formation of these complexes is pH-dependent; for instance, the optimal pH for the formation of the Fe³⁺-doxycycline complex is around 4.0. nih.gov

The stoichiometry and stability of metal-ligand complexes are critical parameters that define their behavior. These have been determined for both doxycycline and 5-sulfosalicylate with various metal ions using techniques such as spectrophotometry and potentiometry. espublisher.comresearchgate.net

For the complex between Fe³⁺ and doxycycline, a 1:1 stoichiometry has been identified through methods including HESI-mass spectrometry. nih.gov Likewise, the most predominant complex formed between iron (III) and sulfosalicylic acid under certain conditions also exhibits a 1:1 stoichiometry, as determined by the continuous variation method (Job's plot). odinity.com

The stability constant (β) is a measure of the strength of the interaction between the metal ion and the ligand. A higher value indicates a more stable complex. The stability constant for the 1:1 Fe(III)-sulfosalicylate complex has been experimentally determined. odinity.com

| Ligand | Metal Ion | Stoichiometry (Metal:Ligand) | Log Stability Constant (log β) | Reference |

|---|---|---|---|---|

| Doxycycline | Fe³⁺ | 1:1 | Not Reported | nih.gov |

| 5-Sulfosalicylic Acid | Fe³⁺ | 1:1 | 2.62 (β = 420.45) | odinity.com |

The formation of complexes between this compound and metal ions can be monitored by various spectroscopic techniques, which detect changes in the electronic or vibrational properties of the molecules upon binding.

UV-Visible spectrophotometry is a common method for observing this complexation. The interaction between 5-sulfosalicylic acid and iron (III) ions, for example, produces a distinct and intense purple color, which corresponds to a strong absorption band in the visible spectrum. odinity.com This change in the absorption spectrum is a clear signature of complex formation and forms the basis for determining the stoichiometry and stability constant of the complex. odinity.com

Raman spectroscopy provides insight into the specific functional groups involved in metal binding. For the Fe³⁺-doxycycline complex, Raman spectra indicate that both the tricarbonylamide group of ring A and the phenolic-diketone oxygens of the BCD rings act as Fe³⁺-binding sites. nih.gov These spectroscopic signatures are definitive evidence of the formation and structure of metal-ligand complexes in solution.

Aggregation and Self-Assembly Phenomena in Solution

Aggregation and self-assembly are processes where individual molecules in a solution associate to form larger, ordered structures. While direct studies on the self-assembly of the this compound salt as a single entity are not extensively documented, the properties of its constituent molecules suggest a potential for such behavior.

5-Sulfosalicylic acid is known to participate in the formation of supramolecular structures through hydrogen bonding and other non-covalent interactions. researchgate.net In the solid state, SSA and its adducts often form layered architectures stabilized by extensive hydrogen-bond networks. researchgate.net This inherent ability to form ordered assemblies could translate to aggregation phenomena in solution under specific conditions of concentration and pH.

Furthermore, some research has explored how sulfosalicylate can interact with and inhibit the aggregation of other molecules, such as amyloid proteins, by forming complexes. scispace.com While this demonstrates its strong intermolecular interaction potential, it does not directly confirm self-aggregation. The potential for this compound to self-assemble in solution remains an area for further investigation, likely influenced by a balance of hydrogen bonding from the SSA moiety and hydrophobic interactions from the doxycycline tetracyclic core.

Chemical Stability and Degradation Kinetics

Hydrolytic Degradation Pathways and Kinetics under Varied pH Conditions

The hydrolytic stability of doxycycline (B596269) is significantly influenced by the pH of the solution. The molecule contains multiple ionizable functional groups, and its structure and reactivity change with pH. Generally, doxycycline exhibits greater stability in acidic conditions compared to neutral or alkaline environments. nih.gov

Studies have demonstrated that for a pH below 6, the transition of doxycycline to a less active form occurs slowly. nih.gov However, as the pH increases, the rate of degradation accelerates. nih.govmdpi.com In alkaline solutions, doxycycline can readily degrade, potentially through pathways involving the opening of the B-ring of the tetracycline (B611298) structure. magtechjournal.comresearchgate.net Conversely, under acidic conditions, the doxycycline solution is comparatively stable. magtechjournal.comresearchgate.net

The kinetics of degradation are also pH-dependent. In one study investigating the dissipation of doxycycline in an aqueous solution under simulated sunlight, the half-life was found to decrease dramatically with increasing pH, highlighting the combined effect of pH and light. mdpi.com

Table 1: Effect of pH on the Dissipation of Doxycycline under Simulated Sunlight

| pH | Dissipation after 0.25 h | Dissipation after 1 h | Half-life (t½) |

|---|---|---|---|

| 4.0 | 9% | 10% | 6.5 h |

| 5.5 | 13% | 21% | Not specified |

| 7.2 | 36% | 52% | 0.7 h |

Data sourced from reference mdpi.com

Photolytic Degradation Mechanisms and Photoproduct Identification under Simulated Light Conditions

Doxycycline is a highly photosensitive compound, and exposure to light, particularly UV radiation, is a major cause of its degradation. nih.gov This photolability can compromise the stability of pharmaceutical preparations if they are not adequately protected from light. nih.gov The photodegradation process is a key factor in reducing the concentration of doxycycline in environmental waters. mdpi.com

The rate of photodegradation is also influenced by the pH of the medium, with sensitivity to light increasing as the pH rises from 4.0 to 7.2. mdpi.com A study that monitored a doxycycline solution exposed to daylight at 40°C over 5.5 days observed a 5.3% decrease in the parent compound, accompanied by the formation and increase of several impurities. lcms.cz

Complexation with cyclodextrins has been shown to significantly reduce the rate of photodegradation. In one experiment, free doxycycline exposed to UV light showed a recovery of only 68% after 6 hours. In contrast, a doxycycline:β-cyclodextrin complex demonstrated a recovery of 96.8% under the same conditions, indicating a substantial photoprotective effect. nih.gov

Table 2: Photostability of Free Doxycycline vs. Doxycycline:β-Cyclodextrin Complex in Aqueous Solution

| Sample | Doxycycline Recovery after 3h UV Exposure | Doxycycline Recovery after 6h UV Exposure |

|---|---|---|

| Free Doxycycline | 84 ± 2% | 68 ± 1% |

| Doxycycline:βCD Complex | 99 ± 1% | 96.8 ± 0.9% |

Data sourced from reference nih.gov

Oxidative Degradation Processes and Reactive Oxygen Species Influence

Doxycycline is susceptible to oxidative degradation, a process that can be accelerated by the presence of reactive oxygen species (ROS). Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), have proven to be highly effective in degrading doxycycline in aqueous solutions. nih.govresearchgate.net

Common AOPs studied for doxycycline degradation include:

Photoperoxidation (UV/H₂O₂): This process can lead to more than 99.6% degradation of doxycycline. nih.gov The degradation of the drug is accompanied by a reduction in antimicrobial activity. researchgate.net

Ozonation (O₃): Similar to UV/H₂O₂, ozonation is also highly efficient, achieving over 99.6% degradation. nih.gov

Fenton and Fenton-like Processes (Fe²⁺/H₂O₂): The Fenton reaction effectively degrades doxycycline. researchgate.netdoaj.org Optimal conditions in one study were found to be a hydrogen peroxide concentration of 611 mg/L, a ferrous ion concentration of 25 mg/L, and a temperature of 35.0°C. researchgate.netdoaj.org

Hydroxyl radicals (•OH) have been identified as the primary ROS responsible for the degradation in many of these systems. acs.orgnih.gov Scavenging experiments have shown that •OH can be responsible for over 80% of the degradation activity. nih.gov Superoxide radicals (•O₂⁻) may also play a role in the oxidative degradation process. acs.org

Thermal Degradation Profiles and Decomposition Products

Exposure to elevated temperatures can induce the degradation of doxycycline, a process known as thermodegradation. oup.comresearchgate.net The rate of thermal degradation is dependent on both temperature and time. A study examining the stability of bulk doxycycline found no significant degradation at 40°C over 30 days in the dark. However, at 70°C, the doxycycline content decreased by 27–55% after 90 days. oup.com The degradation process at elevated temperatures appears to follow first-order kinetics. oup.com

The primary thermal degradation products identified in several studies are Metacycline and 6-epidoxycycline (B601466) . oup.comnih.govsemanticscholar.org After 90 days of storage at high temperatures, these two products were found in almost equal amounts. nih.gov Another study focusing on heat sensitivity also identified 4-epidoxycycline and a small quantity of 4-epi-6-epidoxycycline as decomposition products. magtechjournal.comresearchgate.net

Table 3: Thermal Degradation of Doxycycline in Bulk Form at 70°C

| Time | Doxycycline Content Remaining |

|---|---|

| 30 days | 85-90% |

| 90 days | 45-73% |

Data sourced from reference oup.com

Influence of Environmental Factors on Stability (e.g., ionic strength, presence of organic matter)

The stability of doxycycline can be influenced by various environmental factors beyond pH and temperature, particularly in complex matrices like soil and surface water.

Ionic Strength: The presence of certain salts can affect the degradation rate. Studies on photodegradation found that salts like sodium chloride (NaCl) and sodium nitrate (B79036) (NaNO₃) had no significant effect. However, sodium bicarbonate (NaHCO₃) was found to cause complete dissipation of doxycycline under simulated sunlight at high concentrations, likely due to its effect on pH and the generation of carbonate radicals. mdpi.com

Organic Matter: The presence of dissolved organic matter, such as humic acids, did not show a significant effect on the photodegradation of doxycycline. mdpi.com In soil matrices, however, organic matter plays a more complex role. The adsorption of doxycycline is positively correlated with soil organic matter content. nih.gov While this binding can reduce its mobility, the addition of organic matter in the form of manure has been shown to significantly accelerate the degradation of doxycycline in soil. nih.gov

Other Factors: In soil environments, doxycycline degradation is also significantly affected by soil microorganisms, moisture content, initial concentration, and soil texture. nih.gov

Characterization of Degradation Products and Impurity Profiling

The degradation of doxycycline under various stress conditions leads to the formation of several related substances and impurities. Identifying these compounds is crucial for quality control and safety assessment. The main degradation pathways are epimerization and dehydration.

Commonly identified degradation products and impurities include:

4-epidoxycycline: An epimer of doxycycline, formed under thermal stress and found as a process impurity. magtechjournal.comresearchgate.net

6-epidoxycycline: Another epimer, primarily identified as a product of thermal degradation. oup.comnih.gov

Metacycline: A dehydration product resulting from thermal stress. oup.comnih.gov

β-epidoxycycline: Identified as an impurity in doxycycline tablets. magtechjournal.comresearchgate.net

2-acetyl-2-decarbamoyldoxycycline: Another impurity found in pharmaceutical formulations. magtechjournal.comresearchgate.net

The characterization and profiling of these impurities are typically performed using advanced analytical techniques. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is widely used for separation and quantification. oup.comresearchgate.net For structural elucidation, mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS), are indispensable. magtechjournal.comresearchgate.netijprajournal.com

Table 4: Major Degradation Products of Doxycycline and Conditions of Formation

| Degradation Product/Impurity | Condition of Formation |

|---|---|

| 4-epidoxycycline | Thermal stress, process impurity magtechjournal.comresearchgate.net |

| 6-epidoxycycline | Thermal stress oup.comnih.gov |

| Metacycline | Thermal stress oup.comnih.gov |

| 4-epi-6-epidoxycycline | Thermal stress magtechjournal.comresearchgate.net |

| β-epidoxycycline | Process impurity magtechjournal.comresearchgate.net |

Strategies for Chemical Stabilization and Prevention of Degradation

Given the inherent instability of doxycycline under certain conditions, several strategies have been developed to prevent its degradation and enhance the shelf-life of its formulations.

Control of pH: Maintaining the pH of aqueous formulations in the acidic range (e.g., below 6) can significantly slow down hydrolytic degradation and epimerization. nih.gov

Protection from Light: As doxycycline is highly photosensitive, storing it in amber-colored or other light-resistant containers is a fundamental and effective strategy to prevent photolytic degradation. researchgate.netresearchgate.net

Lyophilization (Freeze-Drying): To overcome instability in aqueous solutions, doxycycline can be lyophilized. This process removes water at a low temperature, converting the drug into a stable solid powder that is less susceptible to hydrolysis and epimerization. researchgate.net

Complexation with Cyclodextrins: Encapsulating the doxycycline molecule within a cyclodextrin (B1172386) (CD) cavity, such as with β-cyclodextrin (βCD) or 2-Hydroxypropyl-beta-cyclodextrin (HPβCD), can physically protect it from light, oxidation, and hydrolysis. nih.govnih.gov This approach has been shown to significantly enhance photostability in aqueous solutions. nih.gov

Formulation with Stabilizing Excipients: Incorporating doxycycline into specialized delivery systems like mucoadhesive hydrogels containing a combination of stabilizing excipients can prevent both oxidation and epimerization, leading to highly stable aqueous formulations with a shelf-life of up to five years. nih.govresearchgate.net

Interactions with Biological Systems: Molecular and Cellular Mechanisms in Vitro Focus

Molecular Binding Studies with Model Biomolecules (e.g., proteins, nucleic acids)

Extensive searches of publicly available scientific literature did not yield specific in vitro studies on the molecular binding of Doxycycline (B596269) 5-sulfosalicylate with model biomolecules such as proteins and nucleic acids. Research has predominantly focused on the broader doxycycline compound.

Mechanistic Analysis of Ribosomal Subunit Interactions (in vitro models)

There is a lack of specific in vitro research detailing the mechanistic analysis of Doxycycline 5-sulfosalicylate's interaction with ribosomal subunits. However, studies on the parent molecule, doxycycline, have shown that it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. drugbank.com This binding is allosteric and blocks the association of aminoacyl-tRNA with the ribosomal A site, thereby impeding the elongation phase of protein synthesis. drugbank.com It is important to note that these findings pertain to doxycycline and not specifically to its 5-sulfosalicylate salt.

Binding Kinetics and Affinity Determination with Defined Protein Targets (in vitro)

No in vitro studies specifically determining the binding kinetics and affinity of this compound with defined protein targets could be identified in the available literature. For the parent compound, doxycycline, one study engineered a doxycycline-binding protein and determined its affinity, with Kd values of approximately 80 µM. nih.gov The thermodynamic parameters of this binding were found to be purely enthalpy-driven. nih.gov

Enzyme Modulation and Inhibition Mechanisms (in vitro investigation, non-therapeutic context)

Specific in vitro investigations into the enzyme modulation and inhibition mechanisms of this compound are not available in the current body of scientific literature.

Interaction with Matrix Metalloproteinases (MMPs) at the Molecular Level

While there are no studies specifically on this compound, the interaction of doxycycline with Matrix Metalloproteinases (MMPs) has been a subject of research. Doxycycline has been shown to inhibit MMPs, and this action is independent of its antimicrobial properties. pcronline.com The proposed mechanism involves the chelation of the catalytic Zn2+ ion in the active site of the MMP molecule. In vitro studies have demonstrated that doxycycline can inhibit the activity of MMP-2 and MMP-9. nih.gov For instance, one study showed a significant reduction in MMP-9 activity in plasma and from stimulated neutrophils after doxycycline treatment. researchgate.net

Interactive Data Table: In Vitro Effects of Doxycycline on MMPs

| MMP Target | Cell/System Type | Doxycycline Concentration | Observed Effect |

| MMP-9 | Human Neutrophils (in vitro) | Not specified | 28% reduction in released MMP-9 |

| MMP-2, MMP-9 | Human Saphenous Veins (in vitro) | 10µg/ml | Inhibition of intimal hyperplasia |

| MMP-9 | LPS-induced PC3 cells | 5 µg/mL | Inhibition of increased MMP-9 expression and activity |

| MMP-9 | Chronic Rhinosinusitis tissue samples | 0.1 or 1 mg/ml | Slight, non-significant drop in MMP-9 levels |

Note: This data pertains to doxycycline, not this compound.

Studies of Other Cellular Enzymatic Pathways

There is a lack of in vitro studies specifically investigating the interaction of this compound with other cellular enzymatic pathways. Research on doxycycline has indicated that it can inhibit nitric oxide synthase, an enzyme involved in inflammatory signaling. drugbank.com Furthermore, doxycycline has been shown to inhibit NF-κB signaling, which can in turn down-regulate the expression of various MMPs. viamedica.pl In malignant T-cells, doxycycline has been identified as an NF-κB inhibitor that can induce apoptosis. oncotarget.com

Cellular Uptake and Intracellular Distribution in Model Cell Lines (in vitro)

Specific in vitro studies on the cellular uptake and intracellular distribution of this compound in model cell lines could not be found. However, studies using the parent compound, doxycycline, have been conducted. As a lipophilic drug, doxycycline can cross multiple cellular membranes and demonstrates favorable intracellular penetration. drugbank.com In vitro studies have been performed on various human cell lines to assess the effects of doxycycline on cellular metabolism and proliferation. nih.gov For instance, research has explored the cellular uptake of doxycycline in liposomal formulations for intracellular drug delivery in a J774A.1 cell line model. nih.gov Another study investigated the in vitro anti-cancer activity of doxycycline on human cerebral glioblastoma-multiforme (AMGM), human cervical cancer (HeLa), and human pelvic rhabdomyosarcoma (RD) cell lines, observing cytotoxic effects at various concentrations. uomustansiriyah.edu.iq The intracellular distribution of tetracyclines, including doxycycline, has been reported to result in moderate accumulation within cells. ucl.ac.be

Elucidation of Transport Mechanisms

The passage of a drug across the cell membrane is the first critical step in its interaction with intracellular targets. This transport can occur through passive diffusion, where the molecule moves down its concentration gradient, or via active transport, which requires cellular energy to move the molecule against its gradient, often utilizing specific transporter proteins.

For the broader class of tetracyclines, including doxycycline, it is generally understood that their entry into bacterial cells involves both passive diffusion and active transport mechanisms. The lipophilicity of doxycycline allows it to have a degree of passage through the lipid bilayer of cell membranes. However, specific data quantifying the transport rates, diffusion coefficients, or the involvement of particular transporters for this compound are absent from the current body of scientific literature. Without such studies, hypotheses regarding whether this specific salt variant favors one transport mechanism over another remain speculative.

Table 1: Hypothetical Transport Mechanism Study Design for this compound

| Parameter | Experimental Approach | Objective |

| Passive Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | To determine the rate of passive diffusion across an artificial lipid membrane. |

| Cellular Uptake Kinetics | In vitro cell culture (e.g., Caco-2 cells) with varying concentrations and time points. | To measure the rate and saturation of this compound uptake into cells. |

| Transporter Involvement | Use of specific inhibitors for known drug transporters (e.g., OATPs, P-gp) in cellular uptake assays. | To identify if active transport proteins are involved in the cellular influx or efflux of the compound. |

This table represents a potential experimental outline to generate the missing data and is for illustrative purposes only.

Subcellular Localization Studies

Once inside a cell, the distribution of a compound to different organelles—such as the nucleus, mitochondria, or lysosomes—can significantly impact its mechanism of action and potential off-target effects. Techniques like fluorescence microscopy, using either intrinsically fluorescent molecules or tagged versions, are often employed to visualize a compound's location within the cell.

There are no published studies that have specifically investigated the subcellular localization of this compound. Research on the parent doxycycline has shown it can accumulate in various tissues and intracellularly within leukocytes. Its primary antibacterial action involves binding to the 30S ribosomal subunit, implying a necessary presence in the cytoplasm where ribosomes are located. However, whether the 5-sulfosalicylate moiety alters its distribution profile or leads to accumulation in specific organelles is unknown.

Modulation of Cellular Signaling Pathways (in vitro, mechanistic, non-clinical)

Beyond direct antimicrobial activity, many tetracycline (B611298) derivatives, including doxycycline, are known to modulate various cellular processes, such as inflammation and matrix metalloproteinase (MMP) activity. These effects are mediated through the alteration of cellular signaling pathways.

While some research has delved into the anti-inflammatory and other cellular effects of doxycycline, demonstrating its ability to inhibit certain signaling molecules, this information is not specific to the 5-sulfosalicylate form. There is a lack of in vitro, mechanistic studies designed to probe how this compound, specifically, might interact with and modulate key signaling cascades. Such studies would be crucial to understanding its full pharmacological profile beyond its antibiotic properties.

Advanced Analytical Methodologies for Characterization and Quantification

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Impurity and Degradant Analysis

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provide unparalleled specificity and sensitivity for the analysis of doxycycline (B596269) and its impurities. ovid.com This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for the definitive identification and quantification of compounds, even at trace levels. ovid.comresearchgate.net

LC-MS/MS is instrumental in confirming the identity of known impurities like metacycline and 6-epidoxycycline (B601466) and for characterizing novel degradation products formed during stability studies. ovid.com The method is validated for parameters such as linearity, precision, accuracy, recovery, and stability. journalppw.comnih.gov For example, a validated LC-MS/MS method for doxycycline in human plasma demonstrated linearity over a range of 6.00-768.00 pg/ml with a correlation coefficient (r²) greater than 0.9983. journalppw.com Another method achieved a lower limit of quantification (LLOQ) of 10 ng/ml with high accuracy and precision. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is not commonly used for doxycycline analysis. The high polarity and low volatility of the doxycycline molecule make it unsuitable for direct GC analysis without complex and time-consuming derivatization procedures. researchgate.net

| Parameter | Finding 1 | Finding 2 |

|---|---|---|

| Technique | HPLC-ESI-MS/MS journalppw.com | UHPLC-MS/MS nih.gov |

| Linearity Range | 6.00-768.00 pg/ml journalppw.com | 0.010-7.005 µg/ml nih.gov |

| Correlation Coefficient (r²) | > 0.9983 journalppw.com | > 0.994 nih.gov |

| Lower Limit of Quantification (LLOQ) | 6.00 pg/ml journalppw.com | 10 ng/ml nih.gov |

| Mean Recovery | > 90% journalppw.com | 95.8% nih.gov |

| Mass Transitions (m/z) | 445.20 → 428.10 journalppw.com | Not Specified nih.gov |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is an alternative separation technique that has been successfully applied to the analysis of doxycycline. nih.gov CE offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. The method's development involves optimizing parameters like buffer pH, buffer concentration, organic modifiers, temperature, and applied voltage. nih.gov

An optimized CE method for doxycycline analysis utilized an uncoated fused-silica capillary with a background electrolyte composed of 145 mM sodium carbonate and 1 mM EDTA in a methanol-water mixture (11:89, v/v) at pH 10.3. nih.gov The results from CE analysis of commercial samples have been shown to be comparable to those obtained by the standard liquid chromatography methods. nih.gov Furthermore, doxycycline itself has been investigated as a novel chiral selector in nonaqueous capillary electrophoresis (NACE) for the enantioseparation of acidic chiral compounds, demonstrating its versatility in this technique. nih.govresearchgate.net

Spectrophotometric and Fluorometric Methods for Quantification and Interaction Studies

Spectrophotometric and fluorometric methods offer simple, rapid, and cost-effective alternatives to chromatographic techniques for the quantification of doxycycline. scispace.comsrce.hr

Spectrophotometric methods are often based on the formation of a colored product that can be measured using a UV-Visible spectrophotometer. srce.hr

One method involves the reduction of the Folin-Ciocalteu reagent by doxycycline in an alkaline medium to form a blue-colored chromogen with an absorption maximum at 770 nm. srce.hr This method was found to be linear over a concentration range of 0.75–12.0 µg/mL. srce.hr

Another approach is based on the formation of an ion-pair complex between doxycycline and a dye, such as bromothymol blue, which can be measured at a specific wavelength. ut.ac.ir

A diazo-coupling reaction has also been employed, where doxycycline is coupled with a diazotized reagent to form a colored azo dye with an absorbance maximum at 466 nm, showing linearity from 0.5 to 20 µg/ml. ekb.eg

First-order UV spectrophotometry has also been developed, with an absorption maximum found at 266 nm and linearity between 14.4 to 33.6 µg/ml. ijrpns.com

Fluorometric methods leverage the native fluorescence of doxycycline or the fluorescence changes upon interaction with other molecules, offering high sensitivity.

A spectrofluorimetric method was developed based on the significant enhancement of the fluorescence of europium ion (Eu³⁺) by doxycycline in the presence of sodium dodecyl sulfonate. asianpubs.org This method achieved a very low detection limit of 1.3 ng/mL. asianpubs.org

Another approach involves the use of nitrogen-doped carbon quantum dots (NCQDs) incorporated into a molecularly imprinted polymer (MIP). dtu.dkresearchgate.net The fluorescence of the NCQDs is quenched by doxycycline, with a linear response in the 5 to 50 μM concentration range and a limit of detection of 87 nM. dtu.dkresearchgate.net

Development of Novel Sensor Technologies (e.g., biosensors, electrochemical sensors) for Detection

The development of novel sensor technologies aims to provide rapid, portable, and highly sensitive detection of doxycycline for on-site or real-time analysis.

One such development is a non-enzymatic absorbance sensor using chitosan-capped zinc sulfide (B99878) (ZnS) nanoparticles doped with manganese (Mn). plos.orgnih.govnih.gov This sensor operates on the principle of measuring changes in absorbance upon interaction with doxycycline. plos.org The sensor demonstrated robust performance with the ability to detect doxycycline in a concentration range of 0 to 72.2 pM. nih.govnih.gov It achieved an extremely low limit of detection of 4.5 pM and a limit of quantification of 15 pM. plos.orgnih.gov This technology shows excellent selectivity against other common antibiotics and analytes, highlighting its potential for applications in both clinical and environmental monitoring. nih.gov

Based on a comprehensive search of scientific literature, there is no specific data available on the Raman and Surface-Enhanced Raman Spectroscopy (SERS) analysis of the chemical compound "Doxycycline 5-sulfosalicylate." Research and published studies that would provide the necessary detailed findings, such as characteristic Raman shifts or SERS enhancement data for this particular salt, could not be located.

Therefore, it is not possible to generate the requested article section with scientifically accurate and verifiable information focusing solely on this compound. The strict requirement to only include content about this specific compound cannot be met due to the absence of relevant research in the public domain.

Table of Compounds Mentioned

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Prediction (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns between a ligand, such as doxycycline (B596269), and a biological target, typically a protein or enzyme.

While specific docking studies on Doxycycline 5-sulfosalicylate are not extensively documented, research on doxycycline and its monosubstituted analogs provides a framework for understanding its interaction mechanisms. For instance, in silico studies have been conducted on doxycycline derivatives against targets like Pseudomonas aeruginosa lipase (B570770) to predict their binding affinity. scispace.commedcraveonline.com Such studies calculate a scoring function, often expressed as free energy of binding (kcal/mol), to estimate the strength of the interaction. Lower (more negative) binding energy values typically indicate a more stable and favorable interaction.

Interactive Table: Binding Energies of Doxycycline Analogs Against Pseudomonas aeruginosa Lipase

| Compound | Substituted Functional Group | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Doxycycline | -NH2 (base) | -39.25 | scispace.commedcraveonline.com |

| Analog 1 | -NO2 | -43.43 | scispace.commedcraveonline.com |

| Analog 2 | -CHO | -43.86 | scispace.commedcraveonline.com |

| Analog 3 | -CONH2 | -44.97 | scispace.commedcraveonline.com |

| Analog 4 | -COOH | -39.40 | scispace.commedcraveonline.com |

| Analog 5 | -OCH3 | -35.78 | scispace.commedcraveonline.com |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of molecules, their interactions with the surrounding environment (such as water), and the stability of ligand-protein complexes.

For this compound, MD simulations could elucidate its behavior in an aqueous solution. Such a simulation would model the doxycycline cation, the 5-sulfosalicylate anion, and a large number of water molecules. Over the course of the simulation (typically nanoseconds to microseconds), the trajectories of all atoms are calculated based on a force field. This would reveal the stable conformations of the doxycycline molecule and analyze the ion pairing behavior between the doxycycline cation and the sulfosalicylate anion in solution.

Furthermore, MD simulations are used to refine the results of molecular docking. After docking Doxycycline into a target protein, an MD simulation of the entire complex solvated in water can be performed. This allows for an assessment of the stability of the predicted binding pose. For example, MD simulations have been used to evaluate doxycycline as a potential inhibitor of Poly (ADP-ribose) polymerase-1 (PARP1) by analyzing the stability of the docked complex over time. polimi.it Similar studies on a Doxycycline-cyclodextrin complex have provided insights into its stability, showing how encapsulation protects unstable sites on the doxycycline molecule. nih.govresearchgate.net This methodology would be directly applicable to understanding the conformational dynamics of this compound when interacting with biological targets.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. These methods can accurately predict a wide range of properties, including molecular orbital energies, charge distributions, electronic transitions, and vibrational frequencies.

For this compound, DFT calculations could be employed to:

Determine Electronic Structure: Calculate the distribution of electron density and identify the most electron-rich and electron-poor regions of the molecule. This is crucial for understanding its reactivity and non-covalent interactions.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap can be correlated with chemical stability; a larger gap generally implies higher stability.

Predict Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data, such as UV-Vis absorption spectra, infrared (IR) vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure and understand its electronic transitions and vibrational modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property, such as binding affinity. scispace.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized analogs.

A QSAR study for doxycycline analogs, including the 5-sulfosalicylate salt, would involve several steps:

Data Set Collection: A series of doxycycline derivatives with measured chemical activity data (e.g., binding affinity to a specific enzyme) would be compiled.

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These can include physicochemical properties (e.g., logP, molecular weight, polar surface area) and topological or electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

For this compound, a QSAR model could help understand how variations in the counter-ion or substitutions on the doxycycline scaffold influence its chemical binding properties. By quantifying the contributions of properties like hydrophobicity, electronic effects, and steric factors, such models can guide the design of new analogs with potentially improved chemical activity.

Interactive Table: Physicochemical Properties of Doxycycline and an Analog

| Property | Doxycycline | -NO2 Substituted Analog | Reference |

|---|---|---|---|

| Molecular Weight (g/mol) | 444.43 | 475.42 | scispace.commedcraveonline.com |

| logP (Octanol/Water Partition Coefficient) | -0.89 | -0.54 | scispace.commedcraveonline.com |

| Topological Polar Surface Area (Ų) | 181.62 | 212.87 | scispace.commedcraveonline.com |

| Hydrogen Bond Donors | 7 | 6 | scispace.commedcraveonline.com |

| Hydrogen Bond Acceptors | 10 | 12 | scispace.commedcraveonline.com |

Predictive Modeling of Chemical Stability and Degradation Pathways

Predictive modeling of chemical stability involves using computational methods to understand and forecast the degradation of a compound under various conditions. This is critical for determining shelf-life and identifying potential degradation products.

Experimental studies on the thermal behavior of Doxycycline sulfosalicylate have shown that it decomposes after melting. researchgate.net Analysis of the evolved gases during thermogravimetry suggests that decomposition begins with the release of specific small molecules. researchgate.net Computational modeling can provide a molecular-level explanation for these experimental observations.

Methods that could be applied include:

Quantum Chemical Calculations: DFT can be used to calculate bond dissociation energies within the doxycycline molecule. The weakest bonds are likely the initial sites of degradation. Reaction pathways for proposed degradation mechanisms (e.g., hydrolysis, oxidation, epimerization) can be modeled to determine their energetic feasibility.

Reactive Molecular Dynamics: For complex degradation processes, reactive force fields (e.g., ReaxFF) can be used in MD simulations to model the formation and breaking of chemical bonds dynamically. This approach could simulate the thermal decomposition of this compound and predict the resulting fragments, which can then be compared to the experimentally identified products.

Experimental degradation studies of doxycycline under stress conditions like heat, light, and varying pH have identified key degradation products. lcms.czmdpi.com Predictive computational models would aim to simulate the pathways leading to these products, providing a theoretical foundation for the observed chemical instability and guiding strategies to improve the stability of the pharmaceutical formulation.

Interactive Table: Identified Degradation Products of Doxycycline from Experimental Studies

| Product/Fragment | Condition/Method of Identification | Reference |

|---|---|---|

| Water (H2O) | Thermal Decomposition (TG-FTIR) | researchgate.net |

| Isocyanic Acid (HNCO) | Thermal Decomposition (TG-FTIR) | researchgate.net |

| Dimethylamine ((CH3)2NH) | Thermal Decomposition (TG-FTIR) | researchgate.net |

| Carbon Dioxide (CO2) | Thermal Decomposition (TG-FTIR) | researchgate.net |

| Ammonia (B1221849) (NH3) | Thermal Decomposition (TG-FTIR) | researchgate.net |

| Carbon Monoxide (CO) | Thermal Decomposition (TG-FTIR) | researchgate.net |

| Methane (CH4) | Thermal Decomposition (TG-FTIR) | researchgate.net |

| Multiple Impurities | Exposure to Daylight and 40°C | lcms.cz |

Future Directions in Academic Research

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The current synthesis of doxycycline (B596269) salts often involves multi-step processes that may utilize hazardous solvents or reagents. A significant future direction in academic research lies in the development of novel, more sustainable synthetic pathways for doxycycline 5-sulfosalicylate.

One patented method for preparing a related salt, doxycycline hydrochloride sulfosalicylate, involves reacting doxycycline p-toluenesulfonate with solid sulfosalicylic acid in a tetrahydrofuran (B95107) aqueous solution. This process includes steps of cooling, filtration, and reacting at specific temperature ranges (35-45 °C) to achieve a high yield.

Future academic explorations could focus on:

Green Chemistry Principles: Investigating the replacement of traditional organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents. Research into solvent-free or aqueous-based reaction conditions would be a significant advancement.

Catalysis: Exploring novel catalysts, including biocatalysts (enzymes) or heterogeneous catalysts, to improve reaction efficiency, reduce energy consumption, and simplify product purification. This could lead to pathways that avoid intermediates like p-toluenesulfonates.

Continuous Flow Synthesis: Moving from batch production to continuous flow manufacturing. This approach can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved purity, and enhanced safety. It also allows for smaller manufacturing footprints and reduced waste generation.

Deeper Mechanistic Insights into Solid-State Properties and Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API) salt, such as its crystal form (polymorphism), are critical as they influence stability, solubility, and manufacturability. While detailed structural information for doxycycline hyclate and monohydrate exists, there is a notable lack of such data for this compound.

Future academic work should prioritize a thorough solid-state characterization of this compound. Research should include: